Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core substituted with an ethylsulfanyl group, a pyridin-3-yl moiety, and an ethyl carboxylate ester. Its synthesis typically involves multi-step cyclization and functionalization reactions, with crystallographic data often resolved using tools like SHELX .
Properties
IUPAC Name |
ethyl 2-ethylsulfanyl-7-methyl-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-4-25-17(24)12-10(3)20-15-14(13(12)11-7-6-8-19-9-11)16(23)22-18(21-15)26-5-2/h6-9,13H,4-5H2,1-3H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNPSYSAXCREFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)NC(=N2)SCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with significant pharmacological potential. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
This compound belongs to the class of pyrido[2,3-d]pyrimidines and features multiple functional groups including ethylthio, methyl, oxo, and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 372.44 g/mol. The unique structure allows it to interact with various biological targets.
This compound has been investigated for its potential to inhibit specific enzymes involved in critical cellular signaling pathways. Research indicates that this compound may exhibit:
- Anti-inflammatory Effects : By modulating enzyme activity within inflammatory pathways.
- Anticancer Properties : Targeting cancer cell proliferation and survival mechanisms.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in various biological assays:
| Study | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study A | Enzyme X | 0.5 | Inhibition of activity |
| Study B | Cancer Cell Line Y | 1.2 | Induction of apoptosis |
| Study C | Inflammatory Pathway Z | 0.8 | Reduction in cytokine release |
These findings suggest that the compound possesses potent biological activities that warrant further investigation.
Case Studies
- Case Study on Anticancer Activity : A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids and identified derivatives of this compound as promising anticancer agents due to their ability to inhibit tumor growth effectively .
- Inhibition of Enzymatic Activity : Research published in the Journal of Medicinal Chemistry highlighted the compound's role in inhibiting specific enzymes linked to tuberculosis (TB), showcasing its potential in treating resistant strains of Mycobacterium tuberculosis .
Pharmacological Applications
The unique properties of this compound make it a candidate for various therapeutic applications:
- Antimicrobial Agents : Its effectiveness against TB suggests potential use in developing new antibiotics.
- Anti-inflammatory Drugs : The modulation of inflammatory responses indicates possible applications in treating chronic inflammatory diseases.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains such as Klebsiella pneumoniae and Escherichia coli. The compound's mechanism of action involves the inhibition of specific enzymes related to cellular signaling pathways .
Anticancer Properties
Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has also been explored for its anticancer potential. It is believed to modulate enzyme activity within targeted pathways that are crucial for cancer cell proliferation. Preliminary data suggest that it may inhibit tumor growth by interfering with cellular mechanisms involved in cancer progression .
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrido derivatives for their antimicrobial activities. The results indicated that compounds similar to ethyl 2-(ethylsulfanyl)-7-methyl demonstrated potent activity against K. pneumoniae, with inhibition zones comparable to standard antibiotics like Gentamicin .
Anticancer Evaluation
In another research effort focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The findings revealed that certain modifications to the structure enhanced cytotoxicity against breast and colon cancer cells, suggesting a promising avenue for further development in cancer therapeutics .
Comparison with Similar Compounds
Research Findings and Challenges
- Crystallography : The target compound’s structure remains uncharacterized, but SHELX-refined analogs (e.g., ) demonstrate the utility of graph-set analysis for hydrogen-bonding networks .
- Synthetic Complexity: Introducing the pyridin-3-yl group requires regioselective coupling, a challenge less pronounced in bromophenyl or fluorophenyl analogs .
- Similarity Metrics : Computational studies (e.g., Tanimoto coefficients) highlight significant divergence in bioactivity between the target compound and thiazolo-pyrimidine analogs, underscoring the impact of core heterocycle modifications .
Q & A
Q. What are the standard synthetic routes for this compound, and what catalysts or solvents are typically employed?
The synthesis involves multi-step reactions, often starting with condensation of pyridine-3-amine derivatives with ethyl acetoacetate. Key steps include thioether formation (using ethyl mercaptan) and cyclization under acidic or basic conditions. Catalysts such as palladium or copper are used for coupling reactions (e.g., Suzuki-Miyaura for pyridinyl group incorporation), while solvents like dimethylformamide (DMF) or toluene are common for optimizing reaction efficiency. Purification typically involves column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Essential techniques include:
Q. What are the primary structural features influencing its reactivity or bioactivity?
The ethylsulfanyl group enhances electrophilic substitution reactivity, while the pyridin-3-yl moiety contributes to π-π stacking interactions in biological targets. The 4-oxo group and tetrahydropyrido ring system are critical for hydrogen bonding and conformational stability .
Q. What safety protocols are recommended during synthesis?
Use fume hoods for volatile solvents (e.g., toluene), wear PPE (gloves, goggles), and adhere to SDS guidelines for handling thiol-containing intermediates. Waste disposal must follow institutional protocols for sulfur-containing compounds .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). To resolve:
- Perform variable-temperature NMR to detect conformational flexibility.
- Compare solid-state IR with solution-phase data to identify hydrogen-bonding differences.
- Use DFT calculations to model energetically favorable conformers and validate against experimental data .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Design of Experiments (DoE) to identify critical parameters (temperature, solvent ratio, catalyst loading).
- Flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation.
- In-line analytics (e.g., FTIR probes) for real-time monitoring of intermediate formation .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Synthesize analogs with variations in the ethylsulfanyl group (e.g., methylsulfanyl, arylthio) and pyridinyl substituents.
- Test bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with molecular docking studies targeting proteins like kinases or DNA topoisomerases.
- Use QSAR models to predict modifications that enhance binding affinity or solubility .
Q. What methodologies address instability in biological assays (e.g., hydrolysis of the ethyl ester)?
- Prodrug design : Replace the ester with amides or carbamates resistant to esterases.
- Encapsulation : Use liposomes or cyclodextrins to protect the labile ester group.
- Accelerated stability studies under physiological conditions (pH 7.4, 37°C) with HPLC monitoring .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s biological activity across studies?
- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum concentration).
- Validate purity : Use orthogonal methods (HPLC, LC-MS) to rule out impurities as contributors to variability.
- Meta-analysis : Compare IC₅₀ values across studies while accounting for differences in experimental design .
Q. Why do crystallographic studies show planar pyridopyrimidine cores while computational models predict non-planarity?
- Crystal packing forces may enforce planarity absent in solution.
- Solvent effects : Polar solvents (e.g., DMSO) can stabilize non-planar conformers via hydrogen bonding.
- MD simulations over nanosecond timescales can reveal dynamic flexibility not captured by X-ray .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
